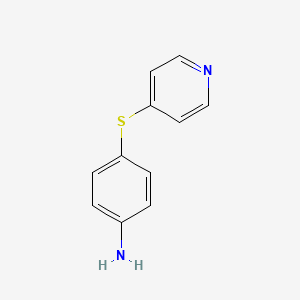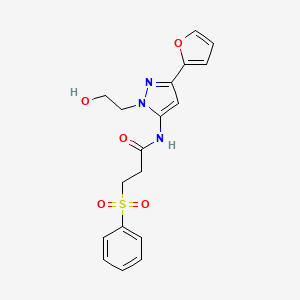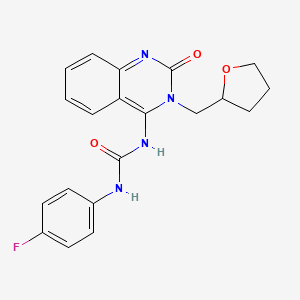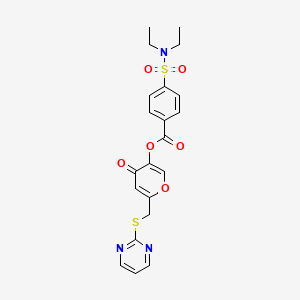
4-(Pyridin-4-ylsulfanyl)aniline
概要
説明
4-(Pyridin-4-ylsulfanyl)aniline is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with pyridinyl and aniline components, which can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis of related compounds involves multicomponent reactions and stepwise reductions, which could be relevant for the synthesis of 4-(Pyridin-4-ylsulfanyl)aniline .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions or multicomponent reactions. For example, a compound with a pyridinyl moiety was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Another related compound was synthesized using a multicomponent reaction, which is a versatile method that could potentially be applied to the synthesis of 4-(Pyridin-4-ylsulfanyl)aniline .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Pyridin-4-ylsulfanyl)aniline has been characterized using various spectroscopic methods and X-ray diffraction. For instance, the crystal structure of a related compound showed that the molecule is essentially coplanar, with specific dihedral angles between the rings . Such structural information is crucial for understanding the reactivity and interaction of the compound .
Chemical Reactions Analysis
The chemical reactivity of compounds containing pyridinyl and aniline groups can be inferred from the studies on similar molecules. For example, the electropolymerization of aniline in a protic ionic liquid with high proton activity has been explored, which could be relevant for understanding the reactivity of the aniline group in 4-(Pyridin-4-ylsulfanyl)aniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with pyridinyl and aniline components have been studied using computational methods such as Density Functional Theory (DFT). These studies include the calculation of vibrational assignments, chemical shifts, and electronic properties like HOMO and LUMO energies . Additionally, antimicrobial activity and molecular docking studies have been conducted to explore the biological interactions of these compounds .
科学的研究の応用
Crystal Structure Analysis
The crystal structure of compounds related to 4-(Pyridin-4-ylsulfanyl)aniline has been studied. For instance, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline was examined, revealing significant insights into molecular interactions and structural configurations. This research is crucial for understanding the physical and chemical properties of such compounds (Krishnan et al., 2021).
Corrosion Inhibition
Research on derivatives of pyridine, which includes compounds like 4-(Pyridin-4-ylsulfanyl)aniline, has shown their effectiveness as corrosion inhibitors. Studies on 4-amino-N,N-di-(2-pyridylmethyl)-aniline, for example, demonstrated its ability to inhibit corrosion in metal structures, particularly in acidic environments (Xu et al., 2015).
Nonlinear Optical (NLO) Applications
Compounds related to 4-(Pyridin-4-ylsulfanyl)aniline have been utilized in nonlinear optical (NLO) applications. For instance, binary adducts between various aniline derivatives and coformers have been synthesized and characterized for their potential in NLO applications (Draguta et al., 2015).
Vibrational Spectra and DFT Studies
Density Functional Theory (DFT) and experimental studies have been conducted on the structure and vibrational spectra of compounds related to 4-(Pyridin-4-ylsulfanyl)aniline. These studies offer valuable insights into the molecular structure and vibrational properties of such compounds (Acosta-Ramírez et al., 2013).
Electrochemical Applications
The electrochemical properties of aniline derivatives, which include 4-(Pyridin-4-ylsulfanyl)aniline, have been explored in various studies. For instance, the electrochemical polymerization of aniline in protic ionic liquids has been investigated, offering insights into the fabrication of high-quality polyaniline (Shen & Huang, 2018).
NMR Chemical Shifts Analysis
Research has been conducted on the chemical shifts in NMR of 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines, which provides a deeper understanding of the molecular structure and electronic properties of such compounds (Rančić et al., 2014).
Synthesis and Biological Study
The synthesis and biological study of novel compounds related to 4-(Pyridin-4-ylsulfanyl)aniline have been explored. These studies investigate the antimicrobial activity of such compounds and their potential in medical applications (Patel, Patel, & Patel, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for 4-(Pyridin-4-ylsulfanyl)aniline are not mentioned in the available literature, it’s worth noting that aniline derivatives are often used in the synthesis of various biologically active compounds . This suggests potential future research directions in the field of medicinal chemistry.
作用機序
Mode of Action
Anilines and their derivatives generally act through nucleophilic aromatic substitution reactions . In these reactions, the aniline molecule acts as a nucleophile, attacking an electrophilic aromatic compound. This can lead to changes in the target molecule, potentially altering its function .
Biochemical Pathways
For instance, they may affect the synthesis and metabolism of amino acids , or they may interact with enzymes involved in inflammatory responses .
Action Environment
The action, efficacy, and stability of 4-(Pyridin-4-ylsulfanyl)aniline can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the biological system in which the compound is acting.
特性
IUPAC Name |
4-pyridin-4-ylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOBZIUDPDIPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride](/img/structure/B3004705.png)
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B3004707.png)
![N-(2-bromo-4-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide](/img/structure/B3004708.png)

![methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3004712.png)
![(E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B3004713.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B3004714.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]-4-methylbenzamide](/img/structure/B3004718.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B3004719.png)

![Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004724.png)
